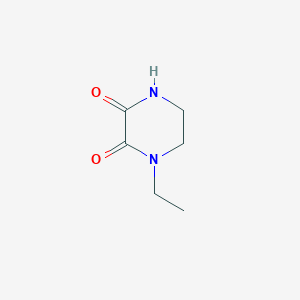

1-Ethylpiperazine-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-8-4-3-7-5(9)6(8)10/h2-4H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEKOEYCWKIMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208421 | |

| Record name | 1-Ethyl-2,3-dioxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-31-7 | |

| Record name | 1-Ethyl-2,3-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59702-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2,3-dioxopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059702317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2,3-dioxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperazine-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2,3-DIOXOPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG5LCG550O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Ethylpiperazine-2,3-dione CAS number and properties

An In-Depth Technical Guide to 1-Ethylpiperazine-2,3-dione (CAS: 59702-31-7): Properties, Synthesis, and Applications in Pharmaceutical Research

Introduction

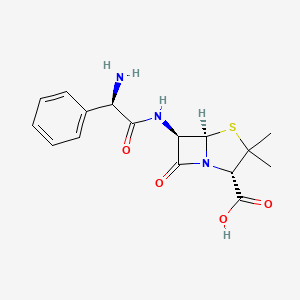

1-Ethylpiperazine-2,3-dione is a heterocyclic organic compound featuring a piperazine ring functionalized with an ethyl group and two ketone moieties. Identified by the CAS Number 59702-31-7 , this molecule serves a dual role in the pharmaceutical landscape.[1][2][3] It is recognized as a significant impurity in the synthesis of Piperacillin, a widely used broad-spectrum β-lactam antibiotic, where it is designated as "Piperacillin Sodium Impurity E".[1][4] Beyond its role as a process-related impurity and analytical standard, the piperazine-2,3-dione core is a versatile scaffold. Its rigid structure and multiple functionalization points make it an attractive starting point for medicinal chemists in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and analysis. 1-Ethylpiperazine-2,3-dione is typically a solid at room temperature, appearing as an off-white or pale yellow crystalline powder.[4][5] It demonstrates notable water solubility, a key characteristic influencing its handling and biological relevance.[4][5]

Key Properties Summary

A consolidation of the key physicochemical data for 1-Ethylpiperazine-2,3-dione is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 59702-31-7 | [1][2][3][6] |

| Molecular Formula | C₆H₁₀N₂O₂ | [2][3][5] |

| Molecular Weight | 142.16 g/mol | [2][3][7] |

| IUPAC Name | 1-ethylpiperazine-2,3-dione | [2][7] |

| Synonyms | N-Ethyl-2,3-dioxopiperazine, 4-Ethyl-2,3-dioxopiperazine, Piperacillin Impurity E | [1][6][7] |

| Appearance | Off-white to pale yellow crystalline solid/powder | [4][5] |

| Melting Point | 106 - 126 °C | [3][5][6][8] |

| Water Solubility | 2000 g/L | [4][5] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group—a triplet around 1.1-1.3 ppm (CH₃) and a quartet around 3.3-3.5 ppm (CH₂). The four protons on the piperazine ring would likely appear as complex multiplets in the 3.0-4.0 ppm region. A broad singlet corresponding to the N-H proton of the amide would also be present, typically in the 7.5-8.5 ppm range, though its position can vary with solvent and concentration.

-

¹³C NMR: The carbon spectrum would feature a signal for the ethyl group's methyl carbon around 12-15 ppm and the methylene carbon around 40-45 ppm. The two non-equivalent methylene carbons of the piperazine ring would appear in the 40-55 ppm range. The two carbonyl carbons (C=O) are the most deshielded and would be found far downfield, typically between 160-175 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the amide and ketone functional groups. A sharp, strong band between 1680-1720 cm⁻¹ would correspond to the C=O stretching of the two carbonyl groups. A band in the 3200-3400 cm⁻¹ region would indicate the N-H stretching of the secondary amide.

Synthesis and Purification

The synthesis of 1-Ethylpiperazine-2,3-dione is a straightforward and efficient process involving a cyclocondensation reaction. The most common and well-documented method utilizes diethyl oxalate and N-ethyl ethylenediamine as starting materials.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis, from reactants to the purified final product.

Caption: Workflow for the synthesis of 1-Ethylpiperazine-2,3-dione.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in U.S. Patent 4,087,424.[8] It is designed to be a self-validating system where successful recrystallization is indicative of a successful reaction.

Materials:

-

Diethyl ester of oxalic acid (8 g)

-

N-ethyl ethylenediamine (4.4 g)

-

Ethanol (8 ml)

-

Dioxane (10 ml)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the diethyl ester of oxalic acid (8 g) and ethanol (8 ml). This mixture serves as the electrophilic component and solvent system.

-

Nucleophilic Addition: At room temperature, slowly add N-ethyl ethylenediamine (4.4 g) dropwise to the mixture. The diamine acts as the dinucleophile. The exotherm of the reaction should be monitored.

-

Reaction: Allow the resulting mixture to stir at room temperature for 3 hours. This duration is sufficient for the initial condensation and subsequent cyclization to occur.

-

Solvent Removal: After the reaction period, gently heat the mixture to distill off the ethanol. This step drives the reaction to completion and concentrates the crude product.

-

Purification by Recrystallization: Dissolve the resulting residue in a minimal amount of hot dioxane (approx. 10 ml). Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold dioxane or a non-solvent like hexane, and dry under vacuum to obtain the final product. The reported yield for this method is approximately 76.0%, with a melting point of 124°C.[8]

Causality and Insights:

-

Choice of Reactants: The reaction is a classic double acylation. Diethyl oxalate provides the two adjacent carbonyl groups, while N-ethyl ethylenediamine provides the diamine backbone for the six-membered ring.

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and is also a byproduct of the condensation, making it an ideal choice that does not interfere with the reaction.

-

Recrystallization: Dioxane is selected for recrystallization due to the product's high solubility at elevated temperatures and lower solubility at room temperature, allowing for efficient purification away from unreacted starting materials or linear intermediates.

Applications in Pharmaceutical R&D

The utility of 1-Ethylpiperazine-2,3-dione spans from a critical analytical standard in quality control to a promising scaffold in the discovery of new medicines.

Role as a Pharmaceutical Impurity Standard

The primary industrial application of 1-Ethylpiperazine-2,3-dione is as a reference standard for "Piperacillin Impurity E".[1] In pharmaceutical manufacturing, strict control of impurities is mandated by regulatory agencies like the FDA and EMA. The presence of impurities can affect the drug's efficacy and safety. Therefore, having a pure, well-characterized standard of this impurity is essential for:

-

Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify its presence in batches of Piperacillin.

-

Establishing acceptable limits for the impurity in the final drug product.

-

Investigating the degradation pathways of the active pharmaceutical ingredient (API).

A Versatile Scaffold for Drug Discovery

The piperazinedione ring system is considered a "privileged scaffold" in medicinal chemistry. These structures are capable of interacting with multiple biological targets, and derivatives have shown a wide range of activities.

-

Anticancer Applications (KRAS Inhibition): Recent patent literature has disclosed novel piperazine-2,3-dione derivatives as potential inhibitors of KRAS G12C.[9] The KRAS protein is a critical node in cell signaling pathways that regulate cell growth, and the G12C mutation is a known driver in many cancers. Small molecules that can bind to and inhibit this mutant protein are a major focus of modern oncology research. The piperazine-2,3-dione core serves as a rigid framework to which other functional groups can be attached to optimize binding to the target protein.[9]

The diagram below provides a simplified overview of the RAS/MAPK signaling pathway, a common target for cancer therapies.

Caption: Simplified KRAS signaling pathway and the inhibitory role of targeted drugs.

-

Broad Biological Potential: The broader class of piperazinediones has been investigated for numerous therapeutic applications. Different derivatives have demonstrated potential as anthelmintic, anti-inflammatory, analgesic, and antidepressant agents.[10][11] The structural rigidity and stereochemical possibilities of the piperazinedione core make it an excellent starting point for creating diverse small-molecule libraries for high-throughput screening.[12]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

While some safety data sheets (SDS) indicate the product is not considered hazardous under US OSHA standards, aggregated GHS information from multiple suppliers suggests it can cause skin and eye irritation.[5][7][13]

-

Ingestion: May cause gastrointestinal irritation.[6] The toxicological properties have not been fully investigated.[6]

-

Inhalation: May cause respiratory irritation.[13]

Handling and Personal Protection

-

Ventilation: Use with adequate ventilation to minimize exposure to dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[6]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

-

Stability: The compound is stable under normal storage conditions.[5]

Conclusion

1-Ethylpiperazine-2,3-dione (CAS: 59702-31-7) is a compound of significant interest to the pharmaceutical industry. Its established role as a critical process-related impurity in the manufacture of Piperacillin underscores the importance of analytical chemistry and quality control in drug production. Concurrently, its underlying molecular architecture represents a promising and privileged scaffold for modern drug discovery. The straightforward synthesis and potential for diverse functionalization make it an invaluable building block for developing novel therapeutics, particularly in areas like oncology with the development of targeted KRAS inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and biological potential is key to leveraging its full utility.

References

-

Matrix Fine Chemicals. 1-ETHYLPIPERAZINE-2,3-DIONE | CAS 59702-31-7. [Link]

-

PubChem. 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812. [Link]

-

PrepChem.com. Synthesis of 1-ethyl-2,3-dioxo-piperazine. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 1-Ethylpiperazine. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

-

PubChem. CID 158861505 | C12H20N4O4. [Link]

-

PubChem. 1-Ethylpiperazine | C6H14N2 | CID 79196. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

National Institutes of Health (NIH). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

- Google Patents.

-

National Institutes of Health (NIH). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. [Link]

-

ResearchGate. SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY | Request PDF. [Link]

- Google Patents.

-

National Institutes of Health (NIH). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. [Link]

- Google Patents.

Sources

- 1. 1-Ethylpiperazine-2,3-dione | LGC Standards [lgcstandards.com]

- 2. 1-ETHYLPIPERAZINE-2,3-DIONE | CAS 59702-31-7 [matrix-fine-chemicals.com]

- 3. anaxlab.com [anaxlab.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Ethyl-2,3-piperazinedione(59702-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]

- 10. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Ethylpiperazine-2,5-dione (103232-31-1) for sale [vulcanchem.com]

- 13. 59702-31-7 Cas No. | 1-Ethylpiperazine-2,3-dione | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to 1-Ethylpiperazine-2,3-dione: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperazine-2,3-dione is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum antibiotic Piperacillin.[1] Its rigid, dione-substituted piperazine core makes it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol with mechanistic insights, thorough characterization data, and essential safety and handling information.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature. 1-Ethylpiperazine-2,3-dione is systematically named and universally identified by several key descriptors.

Chemical Structure:

The molecule consists of a six-membered piperazine ring with two ketone groups at the 2 and 3 positions and an ethyl group attached to the nitrogen atom at the 1 position.

Caption: Chemical structure of 1-Ethylpiperazine-2,3-dione.

IUPAC Name: 1-ethylpiperazine-2,3-dione[2][3]

Synonyms: N-Ethyl-2,3-dioxopiperazine, Piperacillin Sodium Impurity E[4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 59702-31-7 | [3] |

| Molecular Formula | C₆H₁₀N₂O₂ | [3] |

| Molecular Weight | 142.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 121 - 126 °C | [5] |

| Solubility | Soluble in water (2000 g/L) | [5] |

| SMILES | CCN1CCNC(=O)C1=O | [3] |

| InChIKey | ZBEKOEYCWKIMGU-UHFFFAOYSA-N | [3] |

Synthesis of 1-Ethylpiperazine-2,3-dione

The most common and efficient synthesis of 1-Ethylpiperazine-2,3-dione involves the cyclocondensation of N-ethylethylenediamine with diethyl oxalate.[6] This method provides a good yield of the desired product with straightforward purification.

Reaction Scheme

Caption: Synthesis of 1-Ethylpiperazine-2,3-dione.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Materials and Reagents:

-

N-ethylethylenediamine (4.4 g)

-

Diethyl oxalate (8 g)

-

Ethanol (8 mL)

-

Dioxane (10 mL)

Procedure:

-

To a solution of diethyl oxalate (8 g) in ethanol (8 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-ethylethylenediamine (4.4 g) dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 3 hours. The reaction is a nucleophilic acyl substitution, where the more nucleophilic primary amine of N-ethylethylenediamine initially attacks one of the ester carbonyls of diethyl oxalate.

-

After 3 hours, heat the reaction mixture to distill off the ethanol. This removal of the byproduct drives the subsequent intramolecular cyclization.

-

The residue is then recrystallized from dioxane (10 mL) to yield pure 1-Ethylpiperazine-2,3-dione (5.4 g, 76.0% yield) as a crystalline solid.[6]

Mechanistic Insights

The synthesis proceeds via a two-step mechanism: an initial intermolecular nucleophilic acyl substitution followed by an intramolecular cyclization.

Caption: Simplified reaction mechanism workflow.

Step 1: Intermolecular Nucleophilic Acyl Substitution The primary amine of N-ethylethylenediamine, being more sterically accessible and electronically favorable, acts as the initial nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form an amide-ester intermediate.

Step 2: Intramolecular Cyclization The secondary amine of the amide-ester intermediate then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group. This forms a cyclic tetrahedral intermediate.

Step 3: Elimination and Product Formation The cyclic intermediate collapses, eliminating a second molecule of ethanol to form the stable six-membered ring of 1-Ethylpiperazine-2,3-dione. The removal of ethanol by distillation is crucial as it drives the equilibrium towards the product.

Potential Side Products and Purification

The primary potential side product is the intermolecular reaction of the amide-ester intermediate with another molecule of N-ethylethylenediamine, leading to linear oligomers. However, the reaction conditions, particularly the dropwise addition of the diamine and the subsequent heating to promote intramolecular cyclization, are optimized to favor the formation of the desired cyclic product.

Recrystallization from dioxane is an effective method for purification, as 1-Ethylpiperazine-2,3-dione has lower solubility in cold dioxane compared to potential impurities. The purity of the final product can be readily assessed by its sharp melting point and spectroscopic analysis.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized 1-Ethylpiperazine-2,3-dione.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the secondary amine.

-

C-H stretch: Peaks in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretch: Strong, characteristic peaks around 1650-1700 cm⁻¹ for the two amide carbonyl groups.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For 1-Ethylpiperazine-2,3-dione, the expected molecular ion peak [M]⁺ would be at m/z = 142.16.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Ethyl group (CH₃): A triplet around 1.1-1.3 ppm.

-

Ethyl group (CH₂): A quartet around 3.3-3.6 ppm.

-

Piperazine ring protons (CH₂): Multiple signals in the range of 3.0-4.0 ppm.

-

Amine proton (NH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR:

-

Ethyl group (CH₃): A signal around 12-15 ppm.

-

Ethyl group (CH₂): A signal around 40-45 ppm.

-

Piperazine ring carbons (CH₂): Signals in the range of 40-55 ppm.

-

Carbonyl carbons (C=O): Two signals in the downfield region, around 160-170 ppm.

Applications in Drug Development

The primary application of 1-Ethylpiperazine-2,3-dione is as a key intermediate in the synthesis of Piperacillin, a potent extended-spectrum β-lactam antibiotic.[1] The piperazine-2,3-dione moiety is crucial for the activity of Piperacillin, and the ethyl group at the 1-position is a key structural feature.

Caption: Role in Piperacillin synthesis.

The synthesis of Piperacillin involves the acylation of the secondary amine of 1-Ethylpiperazine-2,3-dione with a suitable acylating agent derived from ampicillin. This highlights the importance of having a reliable and scalable synthesis for this key intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-Ethylpiperazine-2,3-dione.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.

Conclusion

1-Ethylpiperazine-2,3-dione is a fundamentally important building block in pharmaceutical synthesis, particularly for the production of Piperacillin. Its synthesis via the cyclocondensation of N-ethylethylenediamine and diethyl oxalate is a robust and well-established procedure. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic considerations, characterization data, and essential handling information to support researchers and drug development professionals in their work with this versatile compound.

References

-

PubChem. 1-Ethyl-2,3-piperazinedione. National Center for Biotechnology Information. [Link]

-

PubChem. CID 158861505. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 1-ETHYLPIPERAZINE-2,3-DIONE | CAS 59702-31-7. [Link]

-

PrepChem.com. Synthesis of 1-ethyl-2,3-dioxo-piperazine. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Organic Chemistry Portal. Piperazine synthesis. [Link]

- Google Patents.

-

SpectraBase. 1-Ethylpiperazine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-ETHYLPIPERAZINE-2,3-DIONE | CAS 59702-31-7 [matrix-fine-chemicals.com]

- 4. 1-Ethylpiperazine-2,3-dione | LGC Standards [lgcstandards.com]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of 1-Ethylpiperazine-2,3-dione via Cyclocondensation of Diethyl Oxalate and N-Ethylethylenediamine

This guide offers an in-depth exploration of the synthesis of 1-Ethylpiperazine-2,3-dione, a key heterocyclic scaffold. The primary synthetic route discussed is the direct cyclocondensation of diethyl oxalate with N-ethylethylenediamine. This document provides a narrative that combines fundamental chemical principles with a detailed, actionable experimental protocol, mechanistic insights, and critical safety considerations tailored for researchers and professionals in chemical and pharmaceutical development.

Foundational Principles: The Chemistry of Cyclocondensation

The synthesis of 1-Ethylpiperazine-2,3-dione is a classic example of a cyclocondensation reaction. This process involves the formation of a cyclic compound from the reaction of two functional groups, accompanied by the elimination of a small molecule, in this case, ethanol.

Key Reactants and Their Roles:

-

Diethyl Oxalate (DEO): As the diethyl ester of oxalic acid, DEO serves as a versatile C2 synthon.[1] Its symmetrical structure features two electrophilic carbonyl carbons, making it an ideal substrate for double nucleophilic attack to form heterocyclic rings.[1][2] A significant advantage of diethyl oxalate in condensation reactions is its inability to enolize, which prevents self-condensation and promotes higher yields of the desired product.[1]

-

N-Ethylethylenediamine: This unsymmetrical diamine contains both a primary (-NH₂) and a secondary (-NHR) amine group. These amino groups act as nucleophiles, attacking the carbonyl carbons of diethyl oxalate. The presence of two amine functionalities on a flexible ethyl backbone allows for an intramolecular cyclization following the initial intermolecular reaction.

The overall transformation is a double nucleophilic acyl substitution, proceeding sequentially to build the piperazinedione ring system.

Experimental Protocol: A Step-by-Step Synthesis

This section details a validated laboratory procedure for the synthesis of 1-Ethylpiperazine-2,3-dione. The protocol is adapted from established literature, providing a reliable pathway to the target compound.[3]

Reagents and Materials

A summary of the required reagents with their essential properties is provided below for efficient experimental planning.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Liquid, Density: 1.079 g/mL |

| N-Ethylethylenediamine | C₄H₁₂N₂ | 88.15 | 110-72-5 | Liquid, Density: 0.829 g/mL |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent, Anhydrous preferred |

| Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Recrystallization Solvent |

Synthesis Workflow

The following diagram outlines the major steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 1-Ethylpiperazine-2,3-dione.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of diethyl oxalate (8.0 g, 54.7 mmol) in ethanol (8 mL).

-

Reagent Addition: While stirring at room temperature, add N-ethylethylenediamine (4.4 g, 49.9 mmol) dropwise to the ethanol solution.

-

Reaction: Allow the resulting mixture to stir at room temperature for 3 hours. During this time, a precipitate may form as the reaction proceeds.

-

Solvent Removal: After the reaction period, gently heat the mixture to distill off the ethanol, yielding a solid or semi-solid residue.

-

Purification: Recrystallize the crude residue from dioxane (approximately 10 mL) to purify the product.

-

Isolation: Filter the purified crystals, wash with a small amount of cold solvent if necessary, and dry under vacuum to obtain pure 1-Ethylpiperazine-2,3-dione. A typical reported yield for this procedure is approximately 76.0%.[3]

Mechanistic Insights: The Reaction Pathway

The formation of 1-Ethylpiperazine-2,3-dione proceeds through a well-defined, two-stage mechanism involving sequential nucleophilic attacks.

-

Initial Intermolecular Acylation: The reaction initiates with the nucleophilic attack of the primary amine of N-ethylethylenediamine on one of the electrophilic carbonyl carbons of diethyl oxalate. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, leading to its preferential initial reaction. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield an N-acylamino ester intermediate.

-

Intramolecular Cyclization: The second stage is an intramolecular cyclization. The secondary amine of the intermediate attacks the remaining ester carbonyl group. This ring-closing step forms a five-membered cyclic tetrahedral intermediate. Subsequent elimination of a second molecule of ethanol from this intermediate results in the formation of the stable, six-membered 1-Ethylpiperazine-2,3-dione ring.

The following diagram illustrates this stepwise mechanistic pathway.

Caption: Simplified reaction mechanism for piperazinedione formation.

Product Characterization

The identity and purity of the synthesized 1-Ethylpiperazine-2,3-dione can be confirmed through standard analytical techniques.

| Property | Value | Source |

| IUPAC Name | 1-ethylpiperazine-2,3-dione | [4] |

| CAS Number | 59702-31-7 | [5][6] |

| Molecular Formula | C₆H₁₀N₂O₂ | [5] |

| Molecular Weight | 142.16 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 124 °C | [3] |

| Expected Yield | ~76% | [3] |

Critical Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.

-

General Precautions: All operations should be conducted in a well-ventilated fume hood.[7] Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Diethyl Oxalate: This compound is harmful if swallowed and causes serious eye irritation.[8][9] Prolonged or repeated exposure may cause organ damage.[8] Keep away from heat, sparks, and open flames.[9]

-

N-Ethylethylenediamine: This substance is corrosive and can cause burns. It is also flammable. Handle with care to prevent skin and eye contact.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

-

Conclusion

The synthesis of 1-Ethylpiperazine-2,3-dione from diethyl oxalate and N-ethylethylenediamine is an efficient and straightforward cyclocondensation reaction. By understanding the underlying chemical principles and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry.

References

-

Sdfine. DIETHYL OXALATE Safety Data Sheet. Available at: [Link]

-

PubChem. 1-Ethyl-2,3-piperazinedione. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. Synthesis of 1-ethyl-2,3-dioxopiperazine. Available at: [Link]

-

Matrix Fine Chemicals. 1-ETHYLPIPERAZINE-2,3-DIONE | CAS 59702-31-7. Available at: [Link]

-

PubChem. CID 158861505 | C12H20N4O4. National Center for Biotechnology Information. Available at: [Link]

-

Study.com. Draw a stepwise mechanism for the reaction of ethyl hexa-2,4-dienoate with diethyl oxalate in the presence of a base. Available at: [Link]

-

Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available at: [Link]

-

PubMed Central (PMC). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2025, August 7). SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. Available at: [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

- Google Patents. CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine.

-

ResearchGate. (2025, August 5). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-ETHYLPIPERAZINE-2,3-DIONE | CAS 59702-31-7 [matrix-fine-chemicals.com]

- 6. 1-Ethyl-2,3-piperazinedione(59702-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

Spectroscopic Profile of 1-Ethylpiperazine-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperazine-2,3-dione, with the CAS number 59702-31-7, is a heterocyclic compound of significant interest in pharmaceutical development, primarily as a key intermediate in the synthesis of piperacillin, a broad-spectrum β-lactam antibiotic.[1][2] Its molecular formula is C₆H₁₀N₂O₂ and it has a molecular weight of approximately 142.16 g/mol .[3][] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and for monitoring its role in synthetic pathways. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Ethylpiperazine-2,3-dione, offering insights into its structural features.

The structural elucidation of such molecules is paramount in drug discovery and development to ensure the integrity of intermediates and the final active pharmaceutical ingredient (API). Spectroscopic techniques provide a definitive fingerprint of the molecule, allowing for unambiguous identification and the detection of potential impurities.

Molecular Structure of 1-Ethylpiperazine-2,3-dione

Caption: Molecular structure of 1-Ethylpiperazine-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Ethylpiperazine-2,3-dione, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethylpiperazine-2,3-dione in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[5]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz instrument.[5]

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton chemical shift range (typically 0-12 ppm).

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹H NMR Spectroscopic Data

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2 | Triplet | 3H | -CH₂CH₃ |

| ~3.4 | Quartet | 2H | -CH₂ CH₃ |

| ~3.6 | Triplet | 2H | -N-CH₂CH₂ -NH- |

| ~3.8 | Triplet | 2H | -N-CH₂ CH₂-NH- |

| ~7.5 | Broad Singlet | 1H | -NH - |

Interpretation of Predicted ¹H NMR Spectrum: The ethyl group would present as a triplet for the methyl protons, coupled to the adjacent methylene group, and a quartet for the methylene protons, coupled to the methyl group. The two methylene groups of the piperazine ring are in different chemical environments. The one adjacent to the ethyl-substituted nitrogen would likely be shifted slightly downfield compared to the one adjacent to the NH group. Both would likely appear as triplets due to coupling with the neighboring methylene group. The proton on the secondary amine would appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for 1-Ethylpiperazine-2,3-dione is available from a 1980 source, though detailed peak assignments are not provided.[3]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | -CH₂C H₃ |

| Data not available | -C H₂CH₃ |

| Data not available | -N-CH₂C H₂-NH- |

| Data not available | -N-C H₂CH₂-NH- |

| Data not available | -C =O |

| Data not available | -C =O |

Interpretation of ¹³C NMR Spectrum: The spectrum is expected to show six distinct carbon signals. The methyl and methylene carbons of the ethyl group would appear in the upfield region. The two methylene carbons of the piperazine ring would have different chemical shifts. The two carbonyl carbons would be observed significantly downfield, typically in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 1-Ethylpiperazine-2,3-dione with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

IR Spectroscopic Data

While the existence of an FTIR spectrum is noted in PubChem, a detailed list of absorption bands is not provided.[3] The following is a predicted interpretation based on the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3200 | Medium | N-H stretch (amide) |

| ~2970, ~2880 | Medium | C-H stretch (aliphatic) |

| ~1700, ~1680 | Strong | C=O stretch (amide) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1250 | Medium | C-N stretch |

Interpretation of IR Spectrum: The IR spectrum would be characterized by strong absorption bands for the two carbonyl groups of the dione structure. The presence of the N-H group would be indicated by a stretching vibration in the region of 3200 cm⁻¹. Aliphatic C-H stretching and bending vibrations from the ethyl and piperazine ring methylene groups would also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance, generating a mass spectrum.

Mass Spectrometric Data

The NIST Mass Spectrometry Data Center provides the following major peaks for 1-Ethylpiperazine-2,3-dione.[3]

Major Mass Spectrometry Peaks

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 142 | (Molecular Ion) | [C₆H₁₀N₂O₂]⁺ |

| 99 | (Base Peak) | [C₄H₅N₂O]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Interpretation of Mass Spectrum and Fragmentation Pathway: The molecular ion peak at m/z 142 confirms the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. A plausible fragmentation pathway could involve the initial loss of a propyl radical from the ethyl group and subsequent ring cleavage. The base peak at m/z 99 likely results from a characteristic fragmentation of the piperazinedione ring. The peak at m/z 42 could correspond to an ethylamino fragment.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for 1-Ethylpiperazine-2,3-dione.

Conclusion

The spectroscopic data for 1-Ethylpiperazine-2,3-dione provides a detailed fingerprint for its molecular structure. While some specific experimental data, particularly for ¹H NMR, is not widely published, the combination of available mass spectrometry and infrared data, along with predictive analysis based on its known structure, allows for a confident characterization of this important pharmaceutical intermediate. For researchers and scientists in drug development, a comprehensive understanding of this spectroscopic profile is essential for ensuring the quality and identity of this compound in the synthesis of piperacillin and other potential applications.

References

-

ChemWhat. (n.d.). Piperacillin EP Impurity E CAS#: 59702-31-7. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-ethyl-2,3-dioxo-piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione | C6H10N2O2 | CID 108812. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Retrieved from [Link]

-

NIH. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 59702-31-7 | Product Name : Piperacillin Sodium - Impurity E (Freebase). Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperazine | C6H14N2 | CID 79196. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

PubChem. (n.d.). CID 158861505 | C12H20N4O4. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, pH Dependent Electrochemistry and Computational Studies of Piperazinic Compounds. Retrieved from [Link]

-

NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization, photoinduced processes and cytotoxic properties of substituted N-ethyl selenadiazoloquinolones. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Ethylpiperazine-2,3-dione

Introduction

1-Ethylpiperazine-2,3-dione, a derivative of the piperazine heterocyclic ring system, is a compound of significant interest in pharmaceutical development and research. It is recognized as a key intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), most notably as Piperacillin EP Impurity E.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for controlling its formation, ensuring the purity of APIs, and developing robust analytical methods.

This technical guide provides a comprehensive overview of the solubility and stability of 1-Ethylpiperazine-2,3-dione. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its characterization. The guide delves into the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Physicochemical Properties

1-Ethylpiperazine-2,3-dione is a white to off-white crystalline powder with a molecular formula of C₆H₁₀N₂O₂ and a molecular weight of approximately 142.16 g/mol .[3] Its structure, featuring a diketopiperazine ring, imparts a degree of rigidity and polarity that governs its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [3] |

| Molecular Weight | 142.16 g/mol | [4] |

| Appearance | White to Off-White Crystalline Powder | [3] |

| Melting Point | 121 - 126 °C | [3] |

| Water Solubility | 2000 g/L | [3][5] |

| Methanol Solubility | Soluble | [6] |

Solubility Profile

The solubility of 1-Ethylpiperazine-2,3-dione is a critical parameter for its handling, purification, and analytical characterization. The presence of two carbonyl groups and two nitrogen atoms in the piperazine-2,3-dione ring allows for hydrogen bonding, significantly influencing its solubility in polar solvents.

Aqueous and Organic Solvent Solubility

1-Ethylpiperazine-2,3-dione exhibits exceptionally high solubility in water, with a reported value of 2000 g/L.[3][5] This is attributed to the ability of the amide and amine functionalities to form strong hydrogen bonds with water molecules. It is also known to be soluble in methanol, another polar protic solvent.[6]

Experimental Protocol for Determining a Comprehensive Solubility Profile

To quantitatively determine the solubility of 1-Ethylpiperazine-2,3-dione in various solvents, the isothermal shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of 1-Ethylpiperazine-2,3-dione in a range of pharmaceutically relevant solvents at controlled temperatures (e.g., 25°C and 37°C).

Materials:

-

1-Ethylpiperazine-2,3-dione (analytical standard)

-

Selected solvents: Purified Water, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Glass vials with PTFE-lined caps

-

Constant temperature shaker bath

-

Calibrated analytical balance

-

HPLC or UPLC-MS/MS system

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Ethylpiperazine-2,3-dione to a known volume of each solvent in separate vials. A visual excess of solid should be present.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

-

Equilibration:

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UPLC-MS/MS).

-

Analyze the diluted samples and calculate the concentration of 1-Ethylpiperazine-2,3-dione.

-

-

Data Reporting:

-

Express the solubility in mg/mL or g/L.

-

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability Profile and Degradation Pathways

1-Ethylpiperazine-2,3-dione is generally stable under normal storage conditions.[3] However, its chemical structure, containing amide linkages within a cyclic system, makes it susceptible to degradation under stress conditions such as exposure to strong acids, bases, and high temperatures.

Predicted Degradation Pathways

The primary degradation pathway for 1-Ethylpiperazine-2,3-dione is expected to be hydrolysis of the amide bonds in the diketopiperazine ring.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen will make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will lead to the opening of the piperazine ring to form N-(2-aminoethyl)-N-ethyloxamic acid, which may further hydrolyze.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion will directly attack the carbonyl carbon, leading to ring-opening. This is a common degradation mechanism for diketopiperazines.[7]

Studies on the degradation of piperacillin, for which 1-Ethylpiperazine-2,3-dione is an impurity, have shown the formation of various degradation products under acidic and basic conditions, supporting the likelihood of hydrolytic degradation.[8]

Caption: Predicted Hydrolytic Degradation Pathways.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of 1-Ethylpiperazine-2,3-dione under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials:

-

1-Ethylpiperazine-2,3-dione

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Purified water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 1-Ethylpiperazine-2,3-dione in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC or UPLC-MS/MS method.

-

Monitor for the appearance of new peaks and a decrease in the parent compound peak area.

-

Analytical Methodologies

The development of a robust and specific analytical method is crucial for the accurate quantification of 1-Ethylpiperazine-2,3-dione and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the recommended techniques.

Proposed HPLC Method for Quantification

This method is based on established protocols for the analysis of piperacillin and its impurities.[8][9][10]

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Proposed UPLC-MS/MS Method for Identification of Degradation Products

For the identification and characterization of unknown degradation products, a more sensitive and selective method like UPLC-MS/MS is required.

| Parameter | Condition |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to resolve all components |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Analysis | Full scan for parent ions and product ion scan for fragmentation analysis |

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of 1-Ethylpiperazine-2,3-dione. Its high aqueous solubility and susceptibility to hydrolytic degradation are key characteristics that must be considered in pharmaceutical development. The provided experimental protocols for solubility determination and forced degradation studies, along with the proposed analytical methods, offer a robust framework for the comprehensive characterization of this important compound. By understanding and controlling its physicochemical properties, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products.

References

- Giammona, G., et al. (1988). Hydrolysis of a diketopiperazine derivative. International Journal of Pharmaceutics, 46(1-2), 119-124.

- Augey, V., Grosse, P.-Y., et al. (2023). Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and.

- Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.

- Jackson, P., & Attalla, M. (2011). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 4, 345-350.

- Yang, H., et al. (2022).

- Severinski, J., et al. (2013). Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis.

- Négrier, L., et al. (2024). The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis. Pharmaceuticals, 17(8), 1085.

- Négrier, L., et al. (2024).

- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 329-336.

- Baran, P. S. (n.d.). Diketopiperazines. Baran Lab.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.

- Sridhar, B., et al. (2014). Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. Proceedings of the 6th Annual Scientific Meeting of Gulf Medical University.

- Sridhar, B., et al. (2014). Detection of stability and degradation of piperacillin and tazobactam in injectables from in-patient wards and pharmacy by RP-HPLC method. Gulf Medical University: Proceedings.

- United Nations Office on Drugs and Crime. (n.d.).

- Tircsó, G., et al. (2012). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 393, 228-235.

- Analytical Chemistry. (n.d.). Trade Science Inc.

- Voice, A. K., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 253-262.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Cui, G., et al. (2015). Analysis of impurity spectra in piperacillin sodium for injection by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 9, 1612-1628.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Masstech Portal. (n.d.). 1-Ethylpiperazine-2,3-dione (Standard).

- Guidechem. (n.d.). 1-Ethyl-2,3-piperazinedione 59702-31-7 wiki.

- PubChem. (n.d.). CID 158861505 | C12H20N4O4.

- PubChem. (n.d.). 1-Ethylpiperazine.

- ChemScene. (n.d.). 1-Ethylpiperazine-2,3-dione.

- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.

- PubChem. (n.d.). 2,3-Piperazinedione.

- ResearchGate. (2025). Photodegradation study of some triazine-type herbicides.

- Wleklik, K., et al. (2022). Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry. International Journal of Molecular Sciences, 23(3), 1285.

- Wleklik, K., et al. (2022). Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry.

- Sigma-Aldrich. (n.d.). 1-Ethylpiperazine 98%.

- MDPI. (2023).

- ResearchGate. (2003). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.

- Pharmaffili

- Clinivex. (n.d.).

Sources

- 1. 1-Ethylpiperazine-2,3-dione | LGC Standards [lgcstandards.com]

- 2. theclinivex.com [theclinivex.com]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Ethyl-2,3-dioxopiperazine | 59702-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. jchr.org [jchr.org]

- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

A Technical Guide to 1-Ethylpiperazine-2,3-dione: Synthesis, Reactivity, and Applications as a Versatile Synthetic Building Block

For Correspondence: Senior Application Scientist, Gemini Division

Abstract: 1-Ethylpiperazine-2,3-dione is a heterocyclic compound featuring a piperazine core with a vicinal diketone functionality. Its unique structural arrangement, combining a rigid scaffold with a reactive secondary amide, makes it an exceptionally valuable building block in modern organic synthesis. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core reactivity. We explore its application as a pivotal intermediate in the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Detailed, field-proven experimental protocols are provided to enable researchers to effectively utilize this versatile scaffold in their synthetic endeavors.

Introduction to 1-Ethylpiperazine-2,3-dione

1-Ethylpiperazine-2,3-dione, with CAS Number 59702-31-7, is a cyclic diamide that has garnered significant attention as a "privileged scaffold" in drug discovery.[1][2] The piperazine ring system is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][3] The value of the 1-ethylpiperazine-2,3-dione core lies in its distinct features:

-

A Pre-functionalized Core: The N1-ethyl group provides a defined substitution, directing synthetic modifications to the more reactive N4 position.

-

Reactive N-H Site: The secondary amide proton at the N4 position is sufficiently acidic to be removed by common bases, creating a potent nucleophile for a variety of coupling reactions.

-

Rigid Conformational Structure: The diketone functionality introduces planarity and rigidity, which is crucial for orienting substituents in three-dimensional space to achieve optimal interactions with biological targets.[4]

-

Versatile Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and is notably a precursor in the synthesis of the antibiotic Piperacillin.[5][6]

These attributes make it an ideal starting point for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Caption: Core structure and key reactive sites of 1-Ethylpiperazine-2,3-dione.

Synthesis and Physicochemical Properties

The most common and efficient synthesis of 1-ethylpiperazine-2,3-dione involves a cyclocondensation reaction between N-ethylethylenediamine and an oxalate ester, such as diethyl oxalate.[7] This straightforward approach provides good yields and a high-purity product after simple recrystallization.

General Synthetic Workflow

The reaction proceeds via nucleophilic attack of the primary amine of N-ethylethylenediamine on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and elimination of ethanol to form the stable six-membered ring.

Caption: General workflow for the synthesis of 1-Ethylpiperazine-2,3-dione.

Physicochemical Data

Summarized below are the key physical and chemical properties of 1-ethylpiperazine-2,3-dione, essential for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 59702-31-7 | [8][9] |

| Molecular Formula | C₆H₁₀N₂O₂ | [8][10] |

| Molecular Weight | 142.16 g/mol | [8][10] |

| Appearance | White to off-white crystalline solid/powder | [6][11][12] |

| Melting Point | 121 - 126 °C | [12] |

| Solubility | Soluble in water (2000 g/L) | [12] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| LogP | -1.035 | [8] |

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1-ethylpiperazine-2,3-dione is dominated by the reactivity of the N-H proton at the N4 position. This proton is acidic enough to be removed by a moderately strong base, generating a nucleophilic amide anion that can readily participate in various bond-forming reactions.

N-Alkylation: A Gateway to Diverse Derivatives

The most prevalent reaction is N-alkylation, which allows for the introduction of a vast array of side chains and functional groups.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed. This ensures complete and irreversible deprotonation of the N4-amide, maximizing the concentration of the reactive nucleophile. Weaker bases like potassium carbonate can be used, but may require harsher conditions and result in lower yields.[13]

-

Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophile or the electrophile, facilitating a clean SN2 reaction.

-

Electrophile: A wide range of alkyl halides (iodides, bromides, chlorides) or other electrophiles with suitable leaving groups can be used.

Caption: Simplified mechanism for the N-alkylation reaction.

This N-alkylation strategy is fundamental to creating libraries of compounds for drug discovery, as exemplified by the synthesis of analogues of trazodone and other bioactive molecules.[6]

Applications in the Synthesis of Bioactive Molecules

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for CNS disorders, oncology, and infectious diseases.[1][2][14] 1-Ethylpiperazine-2,3-dione serves as a direct precursor to many of these complex molecules.

A notable application is its use as an intermediate in the synthesis of Piperacillin, a broad-spectrum β-lactam antibiotic.[6] The core structure is also found in various research compounds evaluated for anti-inflammatory, analgesic, and antidepressant activities.[5][15][16] The ability to easily modify the N4 position allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.[2]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and derivatization of 1-ethylpiperazine-2,3-dione.

Protocol 5.1: Synthesis of 1-Ethylpiperazine-2,3-dione[7]

-

Materials:

-

Diethyl oxalate (8 g)

-

N-ethylethylenediamine (4.4 g)

-

Ethanol (8 mL)

-

Dioxane (10 mL)

-

-

Procedure:

-

To a stirred solution of diethyl oxalate (8 g) in ethanol (8 mL), slowly add N-ethylethylenediamine (4.4 g) dropwise at room temperature.

-

Allow the resulting mixture to stir at room temperature for 3 hours. A precipitate may form during this time.

-

Heat the mixture to gently reflux to drive the reaction to completion and then remove the ethanol under reduced pressure.

-

To the resulting residue, add dioxane (10 mL) and heat to dissolve.

-

Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold dioxane, and dry under vacuum.

-

-

Expected Outcome:

-

Yield: ~5.4 g (76%).

-

Appearance: White crystalline solid.

-

Melting Point: ~124 °C.[7]

-

Protocol 5.2: General Procedure for N4-Alkylation

-

Materials:

-

1-Ethylpiperazine-2,3-dione (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-ethylpiperazine-2,3-dione (1.0 eq).

-

Deprotonation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N4-alkylated product.

-

Safety, Handling, and Storage

-

Hazards: 1-Ethylpiperazine-2,3-dione may cause skin, eye, and respiratory irritation.[10] The toxicological properties have not been fully investigated.[11]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[12][17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong acids and bases.[11][12]

Conclusion

1-Ethylpiperazine-2,3-dione is a robust and highly adaptable building block for organic synthesis. Its straightforward preparation, coupled with the predictable and high-yielding reactivity of its N4-amide position, provides a reliable platform for generating molecular diversity. For researchers in drug development, this scaffold offers an efficient route to novel chemical entities with potential therapeutic applications across a wide range of disease areas. The protocols and data presented in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this valuable compound.

References

-

Matrix Fine Chemicals. (n.d.). 1-ETHYLPIPERAZINE-2,3-DIONE | CAS 59702-31-7. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-2,3-piperazinedione. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-ethyl-2,3-dioxopiperazine. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Ethylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). CID 158861505 | C12H20N4O4. Retrieved from [Link]

-

ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

ResearchGate. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]

-

Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research (Stuttgart), 71(2), 62-72. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. Retrieved from [Link]

-

Genprice. (n.d.). 1-Ethylpiperazine-2,3-dione (Standard). Retrieved from [Link]

- Google Patents. (2009). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

ResearchGate. (2023). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]